molecular formula C11H13BrO4 B3275800 Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate CAS No. 63005-36-7

Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate

Cat. No. B3275800
CAS RN: 63005-36-7
M. Wt: 289.12 g/mol
InChI Key: LDAUBLFTYKFIOQ-UHFFFAOYSA-N
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Description

“Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate” likely refers to a compound that contains a bromomethyl group (-CH2Br) and a methoxy group (-OCH3) attached to a benzoate structure . The exact structure and properties would depend on the positions of these groups on the benzoate ring .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate” were not found, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, a bromomethyl group can be introduced to a molecule through a reaction with a brominating agent .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate” would likely include a benzoate ring with a bromomethyl group and two methoxy groups attached . The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

Bromomethyl groups are often involved in nucleophilic substitution reactions . They can also participate in elimination reactions, forming alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate” would depend on its exact structure. Similar compounds often have properties such as a specific boiling point, density, and refractive index .

Scientific Research Applications

Synthesis of Anti-Cancer Drugs

Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate is a key intermediate in synthesizing certain anti-cancer drugs, particularly those inhibiting thymidylate synthase. This process involves the preparation of 2-amino-5-methylbenzoic acid, followed by several chemical reactions to produce the desired compound (Cao Sheng-li, 2004).

Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has shown inhibitory activity against PTP1B, which is significant for its potential therapeutic applications. PTP1B is a target for treating type 2 diabetes and obesity, making this compound a candidate for further research in these areas (Han Lijun, 2010).

Derivative Formation for Local Anesthetic and Anti-Inflammatory Activities

The compound is used to prepare derivatives for testing local anesthetic and anti-inflammatory activities. This application is significant for developing new drugs in pain management and inflammation control (P. Catsoulacos, 1976).

Safety And Hazards

Similar compounds can present hazards such as skin and eye irritation, respiratory system toxicity, and environmental hazards .

Future Directions

“Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate” could potentially be used in various applications depending on its properties. For instance, similar compounds have been used in the synthesis of pharmaceuticals and as reagents in chemical reactions .

properties

IUPAC Name

methyl 2-(bromomethyl)-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-9-4-7(6-12)8(11(13)16-3)5-10(9)15-2/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAUBLFTYKFIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SP Upadhyay, V Singh, R Sharma, J Zhou… - Journal of Molecular …, 2022 - Elsevier
Donepezil (DNPZ) is one of the few FDA-approved widely used medication in the clinical care of Alzheimer's disease (AD) patients. To investigate the effect of geometry and to find the …
Number of citations: 5 www.sciencedirect.com

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